BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for Tepotinib
Organoid Culture in Drug Response Testing

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tepotinib

Cat. No.: B1684694

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tepotinib is a potent and highly selective oral inhibitor of the MET receptor tyrosine kinase,
which is a key driver in various cancers.[1][2] Alterations in the MET gene, such as exon 14
(METex14) skipping mutations and gene amplification, can lead to aberrant MET signaling,
promoting tumor cell proliferation, survival, and invasion.[1][2][3] Tepotinib has demonstrated
significant clinical activity in patients with non-small cell lung cancer (NSCLC) harboring
METex14 skipping alterations.[4][5][6]

Patient-derived organoids (PDOs) have emerged as a robust preclinical model for personalized
medicine and drug development.[7][8][9] These three-dimensional, self-organizing structures
recapitulate the genetic and phenotypic heterogeneity of the original tumor, making them a
valuable tool for predicting patient responses to targeted therapies like Tepotinib.[8][10][11]

These application notes provide detailed protocols for the establishment of patient-derived
organoid cultures and their use in assessing the dose-dependent response to Tepotinib.

Signaling Pathway of Tepotinib Action

Tepotinib functions by inhibiting the autophosphorylation of the MET receptor upon binding of
its ligand, hepatocyte growth factor (HGF), or through ligand-independent activation due to
genetic alterations.[3][4] This blockade prevents the activation of downstream signaling
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cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cancer
cell proliferation, survival, and migration.[2][4][12]
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Caption: Simplified MET signaling pathway and the inhibitory action of Tepotinib.

Experimental Protocols
Protocol 1: Establishment of Patient-Derived Organoids
(PDOs) from Tumor Tissue

This protocol outlines the steps for generating lung cancer organoids from fresh tumor
biopsies.[1]

Materials:

Fresh tumor tissue (at least 50 mg)[13]
e Advanced DMEM/F12 medium

» HEPES buffer

e GlutaMAX supplement
 Penicillin-Streptomycin

o Collagenase Type I

e Dispase

e DNase |

o Fetal Bovine Serum (FBS)

e Matrigel® (growth factor reduced)

e Organoid culture medium (see recipe below)
e Cell strainers (70 pm)

e Conical tubes (15 mL and 50 mL)
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e Centrifuge

¢ Incubator (37°C, 5% CO2)

 Sterile cell culture plates (24-well)

Organoid Culture Medium Recipe:

Component Stock Concentration Final Concentration
Advanced DMEM/F12 Base

B27 Supplement 50x 1x

N2 Supplement 100x 1x

HEPES 1M 10 mM

Penicillin-Strep 100x 1x

GlutaMAX 100x 1x

Human EGF 100 pg/mL 50 ng/mL

Human FGF-10 100 pg/mL 100 ng/mL

Human Noggin 500 pg/mL 100 ng/mL

R-spondinl Conditioned medium 10% (viv)
A83-01 10 mM 500 nM
Y-27632 (ROCK:i) 10 mM 10 uM

Procedure:

» Tissue Digestion: a. Wash the tumor tissue with cold PBS. b. Mince the tissue into small

pieces (~1-2 mm?3) using sterile scalpels. c. Transfer the minced tissue to a 15 mL conical

tube containing a digestion solution of Collagenase Type Il (1 mg/mL), Dispase (1 U/mL),
and DNase | (100 U/mL) in Advanced DMEM/F12. d. Incubate at 37°C for 30-60 minutes
with gentle agitation. e. Neutralize the digestion by adding an equal volume of Advanced
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DMEM/F12 with 10% FBS. f. Filter the cell suspension through a 70 pum cell strainer. g.
Centrifuge the filtered suspension at 300 x g for 5 minutes.

o Organoid Seeding: a. Discard the supernatant and resuspend the cell pellet in a small
volume of cold Matrigel®. b. Carefully dispense 50 uL domes of the Matrigel®-cell
suspension into the center of pre-warmed 24-well plate wells.[14] c. Incubate the plate at
37°C for 15-20 minutes to solidify the Matrigel® domes. d. Gently add 500 pL of organoid
culture medium to each well.

o Organoid Culture and Maintenance: a. Culture the organoids at 37°C in a 5% CO2 incubator.
b. Replace the culture medium every 2-3 days. c. Monitor organoid growth using a brightfield
microscope. Organoids should become visible within 7-14 days.

o Organoid Passaging: a. Once organoids are large and dense, they can be passaged. b.
Mechanically dissociate the Matrigel® dome and organoids using a P1000 pipette. c.
Centrifuge the organoid fragments at 200 x g for 5 minutes. d. Resuspend the pellet in fresh
Matrigel® and re-plate as described in step 2.

Protocol 2: Tepotinib Drug Response Testing in PDOs

This protocol describes a high-throughput method for assessing the sensitivity of PDOs to
Tepotinib.[14]

Materials:

» Established patient-derived organoid cultures
e Tepotinib (stock solution in DMSQO)

e Organoid culture medium

o 384-well opaque-bottom plates[15]

o CellTiter-Glo® 3D Cell Viability Assay

e Luminometer

o Multichannel pipette or liquid handling robot
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Procedure:

¢ Organoid Preparation and Seeding: a. Harvest mature organoids and mechanically
dissociate them into smaller fragments. b. Perform a cell count to normalize seeding density.
c. Resuspend the organoid fragments in Matrigel® at a concentration that will yield
approximately 300 fragments per well.[7] d. Seed 10 uL of the organoid-Matrigel®
suspension into each well of a 384-well plate. e. Incubate at 37°C for 20 minutes to solidify
the Matrigel®. f. Add 40 pL of organoid culture medium to each well.

o Tepotinib Treatment: a. Prepare a serial dilution of Tepotinib in organoid culture medium. A
suggested concentration range is 0.01 nM to 10 pM. Include a DMSO vehicle control. b. Add
10 pL of the diluted Tepotinib or vehicle control to the appropriate wells. c. Incubate the
plate at 37°C, 5% CO2 for 5-7 days.[7]

o Cell Viability Assay: a. Equilibrate the plate and the CellTiter-Glo® 3D reagent to room
temperature. b. Add 30 uL of CellTiter-Glo® 3D reagent to each well. c. Mix on an orbital
shaker for 5 minutes to induce cell lysis. d. Incubate at room temperature for an additional 25
minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.

o Data Analysis: a. Normalize the luminescence readings to the vehicle control. b. Plot the
dose-response curve using a non-linear regression model (e.g., log(inhibitor) vs. response --
Variable slope (four parameters)). c. Calculate the half-maximal inhibitory concentration
(IC50) value.

Experimental Workflow and Data Presentation

The following diagram illustrates the overall workflow for Tepotinib drug response testing using
PDOs.
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Caption: Workflow for Tepotinib drug response testing in patient-derived organoids.
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Quantitative Data Summary

The following tables present representative data from Tepotinib drug response screening in a
panel of NSCLC patient-derived organoids with different MET alterations.

Table 1: Characteristics of NSCLC Patient-Derived Organoid Lines

s . . Key Genetic
Organoid Line Patient ID Histology .
Alterations
PDO-1 P0O01 Adenocarcinoma METex14 skipping
PDO-2 P002 Adenocarcinoma MET amplification
PDO-3 P003 Squamous Cell KRAS G12C, MET wt
PDO-4 P0O04 Adenocarcinoma EGFR L858R, MET wt

Table 2: Tepotinib Dose-Response Data in NSCLC Organoids

I .. 95% Confidence .
Organoid Line Tepotinib IC50 (nM) R? of Curve Fit
Interval (nM)

PDO-1 8.5 6.2-11.7 0.98
PDO-2 15.2 11.8-19.5 0.97
PDO-3 > 10,000 - N/A
PDO-4 > 10,000 - N/A

Table 3: Effect of Tepotinib on Cell Viability at 100 nM Concentration
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L % Viability vs. Vehicle Control (Mean *
Organoid Line

SD)
PDO-1 15.3+3.1
PDO-2 35.8+45
PDO-3 95.2+5.8
PDO-4 98.1+4.2

Conclusion

The use of patient-derived organoids provides a powerful platform for preclinical evaluation of
targeted therapies like Tepotinib. The protocols and data presented here offer a framework for
researchers to establish their own organoid-based drug screening assays. The results
demonstrate the high sensitivity of organoids with MET alterations to Tepotinib, highlighting
the potential of this model system to predict clinical responses and guide personalized
treatment strategies in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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